![molecular formula C13H20O2Si B14291141 Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- CAS No. 120615-54-5](/img/structure/B14291141.png)
Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2-methyl-1-phenoxy-1-propenyl. This compound is notable for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- typically involves the reaction of trimethylsilyl chloride with 2-methyl-1-phenoxy-1-propenyl alcohol in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- can undergo oxidation reactions, typically forming silanols or siloxanes.
Reduction: Reduction reactions may convert the alkoxy group to an alkyl group, altering the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and phenols in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance biocompatibility. It may also be explored for drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is used in the production of silicone-based materials, coatings, and adhesives. Its ability to improve the adhesion of coatings to various substrates makes it valuable in material science.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- involves the formation of stable silicon-oxygen bonds. The compound can interact with various molecular targets through its alkoxy group, facilitating the formation of covalent bonds with organic and inorganic substrates. This interaction is crucial in applications such as surface modification and material synthesis.
Comparación Con Compuestos Similares
Trimethylsilane: A simpler silane compound with three methyl groups bonded to silicon.
Trimethyl(phenoxy)silane: Similar in structure but lacks the propenyl group.
Trimethyl(2-propenyl)silane: Contains a propenyl group but lacks the phenoxy group.
Uniqueness: Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]- is unique due to the presence of both phenoxy and propenyl groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical modifications and enhances its utility in various fields.
Propiedades
Número CAS |
120615-54-5 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
trimethyl-(2-methyl-1-phenoxyprop-1-enoxy)silane |
InChI |
InChI=1S/C13H20O2Si/c1-11(2)13(15-16(3,4)5)14-12-9-7-6-8-10-12/h6-10H,1-5H3 |
Clave InChI |
YLANLOFNULMKPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(OC1=CC=CC=C1)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


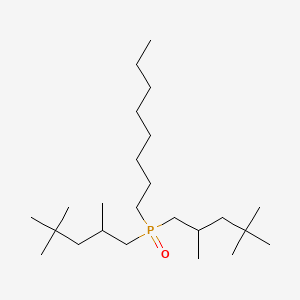

![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
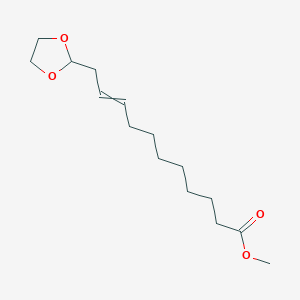
![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
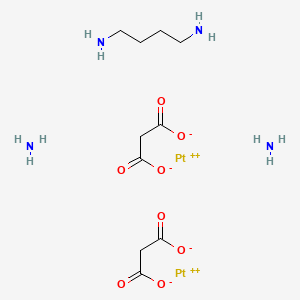
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
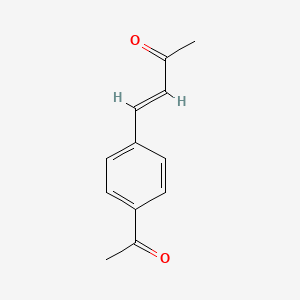
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
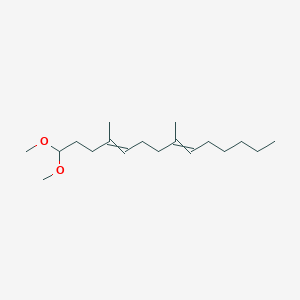

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)
